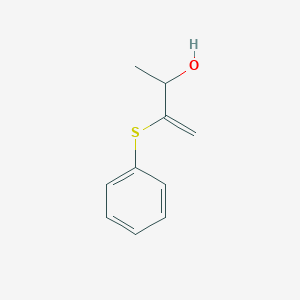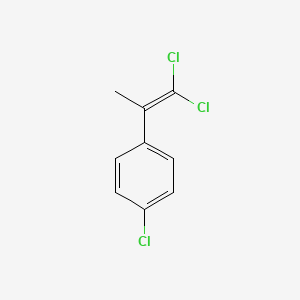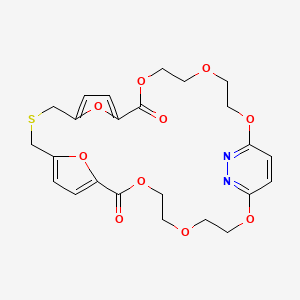
2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27221(sup 10,13)1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione is a complex organic compound with a unique structure characterized by multiple oxygen, sulfur, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler hydrocarbons or modified functional groups.
Aplicaciones Científicas De Investigación
2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of 2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,8,22,25,28,34,35-Octaoxa-15-thia-30,31-diazatetracyclo(27.2.2.1(sup 10,13).1(sup 17,20))pentatriaconta-10,12,17,19,29,31,32-heptaene-9,21-dione shares similarities with other complex organic compounds that contain multiple heteroatoms and cyclic structures.
Uniqueness
- The unique combination of oxygen, sulfur, and nitrogen atoms in its structure distinguishes it from other compounds. This unique architecture contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
73823-27-5 |
|---|---|
Fórmula molecular |
C24H26N2O10S |
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
2,5,8,22,25,28,34,35-octaoxa-15-thia-30,31-diazatetracyclo[27.2.2.110,13.117,20]pentatriaconta-1(31),10,12,17,19,29,32-heptaene-9,21-dione |
InChI |
InChI=1S/C24H26N2O10S/c27-23-19-3-1-17(35-19)15-37-16-18-2-4-20(36-18)24(28)34-14-10-30-8-12-32-22-6-5-21(25-26-22)31-11-7-29-9-13-33-23/h1-6H,7-16H2 |
Clave InChI |
BKAXRNBLONSPIN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=NN=C(C=C2)OCCOCCOC(=O)C3=CC=C(O3)CSCC4=CC=C(O4)C(=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


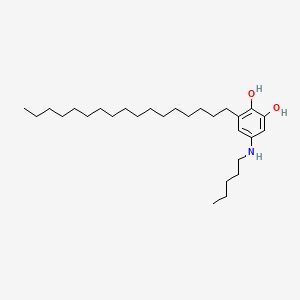
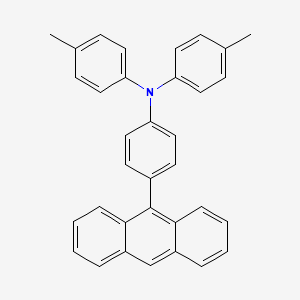
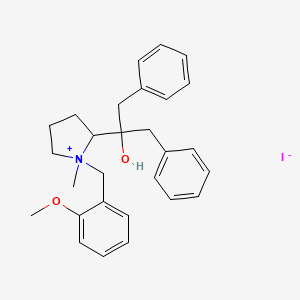
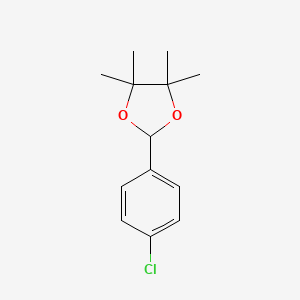
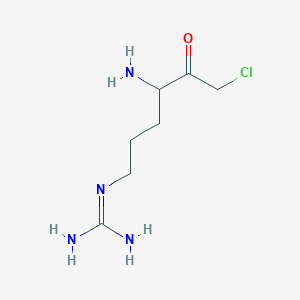
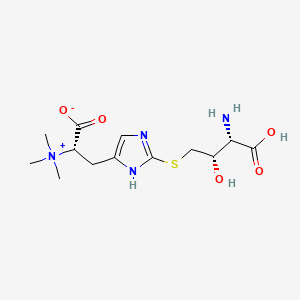
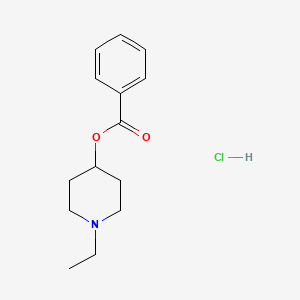
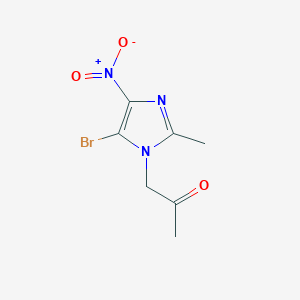
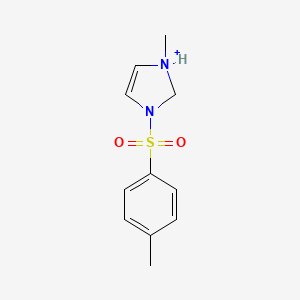
![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
